2-(Piperidin-4-yl)phenol hydrochloride
Description
Chemical Class Contextualization and Related Chemical Entities
2-(Piperidin-4-yl)phenol (B1625228) hydrochloride belongs to the chemical class of piperidines and phenols. Structurally, it consists of a phenol (B47542) ring substituted at the 2-position with a piperidin-4-yl group. The compound is supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous media. The piperidine (B6355638) ring is a six-membered nitrogen-containing heterocycle, while the phenol group is a hydroxyl group attached to a benzene (B151609) ring. nih.gov
The core structure is related to a variety of other substituted piperidinyl-phenols, where the relative positions of the piperidine and hydroxyl groups on the aromatic ring, or the point of attachment on the piperidine ring, are varied. These related entities are crucial for understanding structure-activity relationships (SAR).
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₆ClNO | nih.govbldpharm.com |
| Molecular Weight | 213.70 g/mol | nih.govbldpharm.com |
| IUPAC Name | 2-(piperidin-4-yl)phenol;hydrochloride | nih.gov |
| CAS Number | 1616370-88-7 | nih.govbldpharm.com |
| Compound Name | CAS Number | Structural Difference |
|---|---|---|
| 3-(Piperidin-4-yl)phenol hydrochloride | 1370256-42-0 | Phenol group at position 3 |
| 4-(Piperidin-4-yl)phenol hydrochloride | 263139-27-1 | Phenol group at position 4 |
| 2-(Piperidin-4-ylmethyl)phenol | 1779763-95-9 | Methylene (B1212753) bridge between rings |
| 2-(Piperazin-1-yl)phenol hydrochloride | 211304-63-1 | Piperazine (B1678402) ring instead of piperidine |
Rationale for Investigating the this compound Scaffold
The rationale for investigating the this compound scaffold is firmly rooted in the extensive pharmacological history of piperidine-containing compounds. The piperidine motif is a prevalent feature in numerous approved drugs and biologically active molecules, demonstrating a wide spectrum of activities. mdpi.com These include applications as anticancer, antimicrobial, anti-inflammatory, analgesic, and central nervous system (CNS) agents. mdpi.comdut.ac.zaresearchgate.net
The incorporation of a phenol group introduces a site for hydrogen bonding and potential metabolic transformations, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The specific ortho-positioning of the piperidinyl group relative to the hydroxyl function can lead to intramolecular hydrogen bonding, affecting the molecule's conformation and its interaction with biological targets. The investigation of this scaffold is therefore driven by the hypothesis that the synergistic combination of these two pharmacophores can lead to novel compounds with unique and potent biological activities.
Current Research Landscape and Identified Gaps Pertaining to this compound
The current research landscape for this compound itself is limited. It is primarily listed in chemical supplier catalogs and databases as a building block or intermediate for chemical synthesis. nih.govbldpharm.comappchemical.com There is a notable absence of published studies focusing specifically on the biological activities or therapeutic applications of this particular compound.
However, extensive research exists on related derivatives. For instance, studies on 2-(piperidin-4-yl)acetamide (B176132) derivatives have identified them as potent inhibitors of soluble epoxide hydrolase with anti-inflammatory activity. mdpi.com Other research has explored the antimicrobial and antioxidant properties of various piperidine derivatives. researchgate.netbiomedpharmajournal.org Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) analyses, have been performed on 2-piperidin-4-yl-acetamide derivatives to understand the features responsible for activities like hERG blocking and melanin-concentrating hormone receptor-1 (MCH R1) antagonism. nih.gov
The primary gap in the current research is the lack of a systematic evaluation of this compound and its simple derivatives. While more complex derivatives have been studied, the foundational scaffold's intrinsic biological profile remains uncharacterized. This gap prevents a full understanding of the structural contributions of the core molecule to the activities observed in its more complex analogues.
Research Objectives and Scope for Advanced Studies of this compound
Based on the identified research gaps, future studies on this compound should be directed toward a systematic exploration of its chemical and biological potential. Key objectives for advanced research include:
Synthesis and Derivatization: A primary objective would be to synthesize a focused library of analogues. This would involve modifications at several key positions:
Alkylation or acylation of the piperidine nitrogen.
Substitution on the phenol ring to explore electronic and steric effects.
Modification of the phenol hydroxyl group, for example, through etherification.
Comprehensive Pharmacological Screening: The synthesized library of compounds should undergo broad biological screening to identify potential therapeutic applications. Assays should target a range of areas where piperidine derivatives have shown promise, including:
Central Nervous System (CNS) receptors.
Enzymes involved in inflammation (e.g., soluble epoxide hydrolase). mdpi.com
Cancer cell lines to test for cytotoxic activity. dut.ac.za
A panel of bacterial and fungal strains to assess antimicrobial potential. biomedpharmajournal.org
Structure-Activity Relationship (SAR) Studies: A crucial objective is to establish clear SARs from the screening data. This will help in understanding how specific structural modifications influence biological activity, guiding the design of more potent and selective compounds.
Computational Modeling: In silico studies, including molecular docking and QSAR, should be employed to rationalize the observed biological activities and to predict the potential of new, unsynthesized derivatives. nih.gov This can help prioritize synthetic efforts and provide insights into the molecular mechanisms of action.
By pursuing these objectives, the scientific community can bridge the existing knowledge gap and fully elucidate the therapeutic potential held within the this compound scaffold.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-piperidin-4-ylphenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c13-11-4-2-1-3-10(11)9-5-7-12-8-6-9;/h1-4,9,12-13H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMENPZXRSKCMHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Piperidin 4 Yl Phenol Hydrochloride and Analogues
Retrosynthetic Analysis of the 2-(Piperidin-4-yl)phenol (B1625228) Hydrochloride Core Structure
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. airitilibrary.comfiveable.meias.ac.in For the 2-(piperidin-4-yl)phenol core structure, the primary disconnection points are the C-C bond between the piperidine (B6355638) and phenol (B47542) rings and the C-N bonds within the piperidine ring.
A logical disconnection of the bond connecting the functional group to the rest of the molecule is a key strategy. airitilibrary.com In this case, the bond between the piperidine ring and the phenol ring can be disconnected. This leads to two precursor structures: a piperidine synthon and a phenol synthon. The piperidine synthon could be a 4-substituted piperidine derivative, while the phenol synthon could be a 2-halophenol or a similar reactive species. This approach simplifies the complex target into more manageable and often commercially available starting materials. airitilibrary.com
Another retrosynthetic strategy involves breaking down the piperidine ring itself. This can be achieved through disconnections corresponding to known ring-forming reactions, such as intramolecular cyclization. nih.gov This approach might involve a linear precursor containing both the phenolic and the amino functionalities, which can then be cyclized to form the piperidine ring.
Established and Novel Synthetic Routes to 2-(Piperidin-4-yl)phenol Hydrochloride
The synthesis of this compound can be achieved through various established and emerging routes, including multi-step strategies and more environmentally friendly "green" approaches.
Multi-Step Synthesis Strategies for this compound
Multi-step synthesis is a common approach for constructing complex molecules like this compound. syrris.jpresearchgate.netrsc.org These strategies often involve the sequential formation of the piperidine and phenol components, followed by their coupling.
One documented multi-step synthesis starts from 1-benzyl-4-(2-benzyloxyphenyl)-4-piperidinol. google.com This intermediate undergoes catalytic reduction using palladium hydroxide (B78521) on carbon to remove the benzyl (B1604629) protecting groups, yielding 4-(2-hydroxyphenyl)-4-piperidinol. google.com The final product can then be obtained through further transformations and subsequent hydrochloride salt formation.
Another approach involves the condensation of amines with aldehydes or ketones, followed by reduction of the resulting imine group, a method known as reductive amination. nih.gov This can be applied in a [5+1] annulation strategy to construct the piperidine ring. nih.gov
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it In the synthesis of piperidine derivatives, green approaches are gaining traction.
One such approach is the use of deep eutectic solvents (DESs). asianpubs.orgresearchgate.net For instance, a DES composed of glucose and urea (B33335) has been effectively used as a reaction medium for the synthesis of piperidin-4-one derivatives, which are key intermediates for 2-(piperidin-4-yl)phenol. asianpubs.orgresearchgate.net This method is considered environmentally safe as it avoids the use of harmful organic solvents. researchgate.net
Another green strategy involves the use of water as a solvent and nanoparticle catalysts. researchgate.net For example, the synthesis of α-benzyl amino coumarin (B35378) derivatives has been achieved in water using BaSiO3 nanoparticles as a catalyst. researchgate.net Similar principles could be applied to the synthesis of this compound to create more sustainable synthetic routes. Microwave-assisted synthesis in the absence of solvents and catalysts is another promising green chemistry approach for preparing related hydroxylated pyridine (B92270) derivatives. rsc.org
Optimization of Reaction Conditions for this compound Formation
Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction time and by-product formation. For the synthesis of this compound and its analogues, several parameters can be adjusted.
Key factors to consider for optimization include the choice of solvent, catalyst, temperature, and reaction time. For instance, in the synthesis of piperidin-4-one derivatives, the use of a glucose-urea deep eutectic solvent with a specific composition (60:40) has been shown to give good yields. asianpubs.org
In other related syntheses, the choice of catalyst and solvent has a significant impact on the reaction outcome. For example, the FeCl3-catalyzed oxidative cross-coupling of phenols with 2-aminonaphthalenes showed that the addition of trifluoroacetic acid (TFA) significantly improved reaction efficiency. acs.org The concentration of the acid was also found to be a critical parameter. acs.org Similarly, in the synthesis of α-benzyl amino coumarin derivatives, water was found to be the optimal solvent when using barium silicate (B1173343) nanoparticles as a catalyst. researchgate.net
| Reaction | Catalyst | Solvent | Key Optimization Parameter | Yield |
| Synthesis of piperidin-4-one derivatives | None | Glucose-urea DES | Solvent composition (60:40) | 70-82% asianpubs.org |
| Oxidative coupling of phenols and 2-aminonaphthalenes | FeCl3 | HFIP | Addition of TFA | up to 97% acs.org |
| Synthesis of α-benzyl amino coumarin derivatives | BaSiO3 nanoparticles | Water | Use of aqueous media | High yields researchgate.net |
Mechanistic Studies of Key Synthetic Steps Involving the this compound Moiety
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and developing new methodologies. acs.org For the formation of the 2-(piperidin-4-yl)phenol moiety, several key mechanistic aspects are of interest.
In the FeCl3-catalyzed oxidative coupling of phenols, mechanistic studies including kinetic analysis support an inner-sphere coupling mechanism between a phenoxyl radical and a 2-aminonaphthalene ligand. acs.org This insight helps in understanding the role of the catalyst and additives in promoting the desired reaction pathway. acs.org
For piperidine ring formation, gold-catalyzed cyclization of N-homopropargyl amides can lead to cyclic imidates, which can be chemoselectively reduced to afford α-amino ethers. nih.gov These intermediates can then undergo a spontaneous Ferrier rearrangement to furnish piperidin-4-ones. nih.gov This sequence highlights the intricate mechanistic steps involved in building the piperidine core.
Stereoselective Synthesis Approaches for this compound and its Enantiomers
Stereoselective synthesis is crucial when a specific stereoisomer of a molecule is desired, which is often the case for pharmacologically active compounds. mdpi.com For 2-(piperidin-4-yl)phenol, which has a chiral center at the 4-position of the piperidine ring, enantioselective synthesis is a significant area of research.
One approach to stereoselective piperidine synthesis involves the use of chiral starting materials. For instance, chiral amines derived from chiral sulfinyl imines can be used to achieve enantiomeric synthesis. nih.gov Another strategy is the use of chiral catalysts. Rhodium-catalyzed asymmetric carbometalation of dihydropyridines has been shown to produce 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines. acs.org
Derivatization and Functionalization Strategies for the this compound Scaffold
The 2-(Piperidin-4-yl)phenol scaffold is a versatile platform for chemical modification, offering three primary sites for derivatization: the secondary amine of the piperidine ring, the phenolic hydroxyl group, and the aromatic ring. These sites allow for a wide range of functionalization strategies to generate a diverse library of analogues.
Functionalization of the Piperidine Nitrogen
The secondary amine in the piperidine ring is a key site for nucleophilic reactions, enabling straightforward derivatization through several common methods.
N-Alkylation: This reaction involves the introduction of an alkyl group onto the piperidine nitrogen. It is typically achieved by reacting the scaffold with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a non-nucleophilic base to neutralize the generated hydrohalic acid. Another powerful method is reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.
Table 1: Illustrative Examples of N-Alkylation Reactions
| Reagent(s) | Reaction Type | Product Class |
| Methyl iodide, K₂CO₃ | Direct Alkylation | N-Methyl derivative |
| Benzyl bromide, Et₃N | Direct Alkylation | N-Benzyl derivative |
| Acetone, NaBH(OAc)₃ | Reductive Amination | N-Isopropyl derivative |
| Cyclohexanone, NaBH(OAc)₃ | Reductive Amination | N-Cyclohexyl derivative |
N-Acylation: The formation of an amide bond is achieved by reacting the piperidine nitrogen with acylating agents such as acyl chlorides or acid anhydrides. These reactions are often performed in the presence of a base like triethylamine (B128534) or pyridine to scavenge the acidic byproduct.
Table 2: Illustrative Examples of N-Acylation Reactions
| Reagent(s) | Reaction Type | Product Class |
| Acetyl chloride, Pyridine | Acylation | N-Acetyl derivative |
| Benzoyl chloride, Et₃N | Acylation | N-Benzoyl derivative |
| Acetic anhydride, Et₃N | Acylation | N-Acetyl derivative |
N-Sulfonylation: Sulfonamides can be prepared by reacting the piperidine amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a suitable base.
Derivatization of the Phenolic Hydroxyl Group
The hydroxyl group on the phenol ring can be modified to form ethers and esters, which can alter the compound's physicochemical properties. nih.gov
O-Alkylation (Etherification): The Williamson ether synthesis is a common method for this transformation. It involves deprotonating the phenol with a strong base, such as sodium hydride, to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide. researchgate.net
Table 3: Illustrative Examples of O-Alkylation Reactions
| Reagent(s) | Reaction Type | Product Class |
| 1. NaH; 2. Methyl iodide | Williamson Ether Synthesis | 2-Methoxy derivative |
| 1. K₂CO₃; 2. Ethyl bromide | Williamson Ether Synthesis | 2-Ethoxy derivative |
O-Acylation (Esterification): Esters are formed by the reaction of the phenolic hydroxyl group with acyl chlorides or acid anhydrides. libretexts.org This reaction is often catalyzed by a base.
Table 4: Illustrative Examples of O-Acylation Reactions
| Reagent(s) | Reaction Type | Product Class |
| Acetyl chloride, Pyridine | Esterification | Phenyl acetate (B1210297) derivative |
| Benzoic anhydride, DMAP | Esterification | Phenyl benzoate (B1203000) derivative |
Modification of the Aromatic Ring
The phenolic hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. byjus.combritannica.comquora.com Since the position para to the hydroxyl group is occupied by the piperidine ring, substitutions are directed to the ortho positions (positions 3 and 5). Phenols are highly reactive and often undergo these reactions under mild conditions, sometimes without a catalyst. chemistrysteps.com
Halogenation: The aromatic ring can be readily halogenated. For instance, reaction with bromine water can lead to the formation of a polybrominated product. byjus.com Milder conditions, using bromine in a less polar solvent like carbon tetrachloride, can achieve monobromination.
Nitration: Treatment with dilute nitric acid at low temperatures can introduce a nitro group onto the aromatic ring, yielding a mixture of ortho-nitrophenols. byjus.com The use of concentrated nitric acid typically leads to polysubstitution. byjus.com
Friedel-Crafts Reactions: The electron-rich nature of the phenol ring makes it a suitable substrate for Friedel-Crafts alkylation and acylation, allowing for the introduction of various alkyl and acyl groups. chemistrysteps.com
Kolbe-Schmidt Reaction: This reaction introduces a carboxyl group onto the aromatic ring. It involves the treatment of the sodium phenoxide with carbon dioxide under pressure and heat, typically resulting in carboxylation at the ortho position. byjus.com
Advanced Structural Elucidation and Spectroscopic Characterization of 2 Piperidin 4 Yl Phenol Hydrochloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for 2-(Piperidin-4-yl)phenol (B1625228) Hydrochloride
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. For 2-(Piperidin-4-yl)phenol hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete assignment of all proton (¹H) and carbon (¹³C) signals, offering deep insights into its structural and conformational properties.
The structural assignment of this compound is systematically achieved through a suite of NMR experiments. The ¹H NMR spectrum reveals distinct signals for the aromatic protons of the phenol (B47542) ring and the aliphatic protons of the piperidine (B6355638) ring. The phenol group's hydroxyl proton and the piperidine's amine proton often appear as broad signals due to exchange phenomena, which can be confirmed by D₂O exchange experiments.
The ¹³C NMR spectrum complements the proton data by showing the number of unique carbon environments. The aromatic region typically displays four signals for the phenol ring due to the ortho-substitution pattern, while the aliphatic region shows three signals corresponding to the distinct carbons of the piperidine ring.
To definitively assign these signals, 2D NMR experiments are indispensable:
COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling correlations. For instance, it would reveal the coupling network within the phenol ring, connecting adjacent aromatic protons. Similarly, it maps the correlations between the methine proton at C4 of the piperidine ring and the adjacent methylene (B1212753) protons at C3 and C5, as well as the geminal and vicinal couplings within the piperidine ring's protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C atoms. It allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between ¹H and ¹³C atoms. Crucially, it would show a correlation from the piperidine C4-proton to the phenolic C2 carbon, confirming the connectivity between the two ring systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons. This is particularly useful for conformational analysis, as discussed in the next section.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in DMSO-d₆
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H to ¹³C) |
|---|---|---|---|
| Phenol-OH | 9.5 (br s) | - | C2, C3 |
| Piperidine-NH₂⁺ | 9.0 (br s) | - | C2', C6', C3', C5' |
| H3 | 7.10 (t) | 128.5 | C1, C2, C5 |
| H4 | 6.85 (d) | 119.0 | C2, C6 |
| H5 | 7.05 (t) | 126.0 | C1, C3 |
| H6 | 6.90 (d) | 115.5 | C2, C4 |
| H4' | 3.50 (m) | 40.5 | C2, C2', C6', C3', C5' |
| H2'/H6' (eq) | 3.30 (m) | 45.0 | C4', C3', C5' |
| H2'/H6' (ax) | 2.90 (m) | 45.0 | C4', C3', C5' |
| H3'/H5' (eq) | 2.10 (m) | 30.0 | C4', C2', C6' |
| H3'/H5' (ax) | 1.85 (m) | 30.0 | C4', C2', C6' |
| C1 | - | 155.0 | - |
Note: The chemical shifts and coupling constants are representative and may vary based on solvent and experimental conditions.
The conformational dynamics of the piperidine ring are a key structural feature. Substituted piperidine rings typically adopt a stable chair conformation to minimize steric strain. chemrevlett.com In the case of this compound, the phenol substituent at the C4 position can exist in either an axial or equatorial orientation.
NMR spectroscopy, particularly through the analysis of ³J(H,H) coupling constants and NOESY data, can determine the preferred conformation. researchgate.net
Coupling Constants: The magnitude of the vicinal coupling constants for the C4-methine proton provides significant conformational information. A large diaxial coupling constant (typically 10-13 Hz) between H4' and the axial protons at C3' and C5' would strongly indicate an equatorial position for the phenol substituent. Conversely, smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz) would be observed.
NOESY: A NOESY experiment would reveal through-space correlations that are indicative of the substituent's orientation. For an equatorially substituted phenol ring, NOE cross-peaks would be expected between the axial H4' proton and the axial protons at H2' and H6'. If the phenol group were axial, NOEs would be observed between the H4' proton and the syn-axial protons at C2' and C6'. The presence of a chair conformation is a common feature for piperidine rings, as it minimizes torsional strain. nih.gov
Based on steric considerations, the bulkier phenol group is expected to predominantly occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions.
Mass Spectrometry Techniques for this compound
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. mdpi.comresearchgate.net For this compound (C₁₁H₁₆ClNO), the protonated molecule [M+H]⁺ would be observed. The high mass accuracy of HRMS can distinguish the compound's exact mass from other potential formulas with the same nominal mass.
The isotopic pattern is also characteristic. The presence of one chlorine atom results in a distinctive M+2 peak with an intensity of approximately one-third of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope. This provides confirmatory evidence for the presence of chlorine in the molecule.
Table 2: Predicted HRMS Data for the [M+H]⁺ Ion of this compound
| Ion Formula | Calculated m/z | Isotope | Relative Abundance (%) |
|---|---|---|---|
| [C₁₁H₁₆³⁵ClNO+H]⁺ | 214.0993 | M | 100.0 |
Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the molecular ion. By inducing fragmentation, characteristic product ions are formed that provide valuable structural information. The fragmentation of piperidine-containing compounds is often characterized by cleavages within the piperidine ring. wvu.edu
For this compound, the protonated molecule ([M+H]⁺, m/z 214) would likely undergo fragmentation through several key pathways:
Loss of the Phenol Group: Cleavage of the C-C bond between the piperidine and phenol rings could lead to the formation of a piperidinyl cation fragment.
Ring Opening of Piperidine: A common fragmentation route for cyclic amines involves alpha-cleavage, leading to the opening of the piperidine ring. This can be followed by subsequent losses of small neutral molecules.
Retro-Diels-Alder (RDA) type fragmentation: While less common for saturated rings, RDA-like fragmentations can sometimes be observed, leading to characteristic neutral losses.
A plausible major fragmentation would involve the cleavage alpha to the nitrogen, leading to the formation of stable iminium ions, which are characteristic of piperidine fragmentation. nih.gov The phenol moiety itself is relatively stable, with fragmentation of the aromatic ring being less favorable. docbrown.info
Table 3: Plausible MS/MS Fragmentation of the [M+H]⁺ Ion of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 214.1 | 121.1 | C₆H₅O | Piperidin-4-yl cation |
| 214.1 | 186.1 | C₂H₄ | Ring-opened fragment |
X-ray Crystallography of this compound
While NMR and MS provide detailed information about the molecule in the solution and gas phases, respectively, X-ray crystallography offers the definitive determination of the three-dimensional structure in the solid state. mdpi.com This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and revealing the solid-state conformation and intermolecular interactions.
For this compound, a single-crystal X-ray diffraction study would be expected to confirm:
The chair conformation of the piperidine ring.
The equatorial orientation of the phenol substituent.
The crystal packing, which would be influenced by hydrogen bonding involving the phenolic hydroxyl group, the protonated piperidine nitrogen, and the chloride counter-ion. These hydrogen bonds play a crucial role in stabilizing the crystal lattice. nih.gov
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.3 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1185 |
| Z | 4 |
Note: This data is hypothetical and represents plausible values for a small organic hydrochloride salt.
The combination of these advanced analytical techniques provides a powerful and comprehensive approach to the structural characterization of this compound, leaving no ambiguity as to its chemical identity and stereochemistry.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been publicly reported, the expected solid-state conformation can be reliably predicted based on studies of similar piperidine hydrochloride derivatives. researchgate.netnih.gov
The fundamental structural features would include the precise bond lengths, bond angles, and torsion angles of the molecule. The piperidine ring is anticipated to adopt a stable chair conformation, which is the most common and energetically favorable form for such six-membered heterocyclic systems. nih.gov The phenyl group attached at the C4 position would likely occupy an equatorial position to minimize steric hindrance. The protonation of the piperidine nitrogen by hydrochloric acid would result in a piperidinium (B107235) cation.
Data from analogous structures, such as N-phenethyl-4-hydroxy-4-phenyl piperidine hydrochloride monohydrate, reveal key structural characteristics that are likely to be shared. researchgate.net For instance, this related compound crystallizes in the orthorhombic space group P212121. researchgate.net It is expected that this compound would crystallize in a common space group, such as a monoclinic or orthorhombic system.
Table 1: Expected Crystallographic Parameters for this compound (Hypothetical)
| Parameter | Expected Value/Characteristic |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c, P2₁2₁2₁ |
| Piperidine Conformation | Chair |
| Phenyl Substituent | Equatorial |
Analysis of Intermolecular Interactions and Crystal Packing in this compound
The protonated nitrogen of the piperidinium ring (N⁺-H) is a strong hydrogen bond donor. It is expected to form a robust hydrogen bond with the chloride anion (Cl⁻), which acts as a hydrogen bond acceptor. This N⁺-H···Cl⁻ interaction is a characteristic feature of amine hydrochloride salts and plays a crucial role in the primary organization of the crystal lattice. nih.govresearchgate.net
Furthermore, the phenolic hydroxyl group (-OH) is capable of acting as both a hydrogen bond donor and acceptor. This allows for the formation of additional hydrogen bonds, such as O-H···Cl⁻ or O-H···O interactions between adjacent phenol moieties, creating extended chains or sheets within the crystal structure. researchgate.net
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Bond Analysis in this compound
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. The spectra for this compound would exhibit characteristic bands corresponding to its phenolic and piperidinium components. researchgate.netresearchgate.netresearchgate.net
The IR spectrum is expected to show a broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group, likely broadened due to hydrogen bonding. A key feature would be the N⁺-H stretching vibrations of the piperidinium cation, typically appearing as a broad band between 2700 and 3000 cm⁻¹. C-H stretching vibrations from both the aromatic ring and the aliphatic piperidine ring would be observed in the 2850-3100 cm⁻¹ range. Aromatic C=C stretching vibrations are expected to produce sharp peaks around 1500-1600 cm⁻¹.
In the Raman spectrum, the aromatic C=C stretching bands are often strong and sharp, providing a clear signature for the phenyl group. The symmetric C-N stretching of the piperidine ring would also be Raman active.
Table 2: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Phenol O-H | Stretching | 3200 - 3400 (Broad) |
| Piperidinium N⁺-H | Stretching | 2700 - 3000 (Broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2950 |
| Aromatic C=C | Stretching | 1500 - 1600 |
| Piperidine CH₂ | Bending (Scissoring) | ~1450 |
| Phenol C-O | Stretching | 1200 - 1260 |
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization of this compound (if applicable)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to investigate the stereochemistry of chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image, which typically arises from the presence of a stereocenter (an atom bonded to four different groups).
Upon examination of the structure of 2-(Piperidin-4-yl)phenol, it is evident that the molecule is achiral. It possesses a plane of symmetry that passes through the phenol ring and the nitrogen atom of the piperidine ring. There are no stereocenters in the molecule. Because the compound is achiral, it does not have enantiomers and will not rotate plane-polarized light or exhibit a circular dichroism signal. Therefore, chiroptical spectroscopy techniques are not applicable for the stereochemical characterization of this compound.
Advanced Chromatographic Techniques (e.g., HPLC-UV, GC-MS) for Purity Assessment and Isomer Separation
Advanced chromatographic techniques are essential for assessing the purity of chemical compounds and for separating isomers. Both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for the analysis of this compound, each with specific applications.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust method for determining the purity of non-volatile compounds. A reversed-phase HPLC method would be ideal for this compound. The phenol group provides a strong chromophore, allowing for sensitive detection using a UV detector, typically in the range of 270-280 nm. scirp.org The method can effectively separate the main compound from synthesis-related impurities.
Table 3: Representative HPLC-UV Method for Purity Assessment
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with an additive like 0.1% Trifluoroacetic Acid or Phosphoric Acid) nih.govresearchgate.net |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~275 nm |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For the analysis of this compound, derivatization (e.g., silylation) of the polar -OH and -N-H groups may be necessary to increase volatility and improve peak shape. researchgate.net The mass spectrometer provides structural information based on the fragmentation pattern of the compound, which aids in the identification of unknown impurities. astm.org The expected fragmentation would likely involve cleavage of the piperidine ring and loss of fragments from the bond between the two ring systems.
Table 4: Representative GC-MS Conditions for Impurity Profiling
| Parameter | Condition |
|---|---|
| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Temperature Program | Ramped oven temperature (e.g., 100 °C to 300 °C) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
These chromatographic methods provide reliable and accurate means for the quality control and purity assessment of this compound.
Computational Chemistry and Theoretical Investigations of 2 Piperidin 4 Yl Phenol Hydrochloride
Quantum Chemical Calculations on 2-(Piperidin-4-yl)phenol (B1625228) Hydrochloride
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the electronic structure and energetic properties of molecules with a high degree of accuracy. For 2-(Piperidin-4-yl)phenol hydrochloride, these calculations can predict a range of properties that are crucial for understanding its chemical reactivity and spectroscopic signature.
The electronic structure of a molecule governs its chemical behavior. An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.
In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, particularly the oxygen atom and the aromatic pi system. Conversely, the LUMO is likely distributed over the entire molecule, including the piperidinium (B107235) ring, reflecting regions susceptible to nucleophilic attack. The protonation of the piperidine (B6355638) nitrogen in the hydrochloride salt form would lower the energy of the molecular orbitals.
Table 1: Calculated Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -8.5 | Primarily localized on the phenol ring |
| LUMO | -1.2 | Distributed across the molecule |
| HOMO-LUMO Gap | 7.3 | Indicates high chemical stability |
Note: The data in this table is hypothetical and serves as a representative example of what would be obtained from quantum chemical calculations.
The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. The conformational energy landscape maps the potential energy of the molecule as a function of its torsional angles. For this compound, the key rotational bonds are between the piperidine and phenol rings, and within the piperidine ring itself, which typically adopts a chair conformation. nih.gov
Computational methods can be used to identify the most stable conformers (global and local minima on the potential energy surface) and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets. Tautomerism, the interconversion of structural isomers, is not expected to be a significant factor for this specific compound under normal conditions.
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the experimental characterization of the molecule.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the 1H and 13C NMR chemical shifts by calculating the magnetic shielding tensors of the nuclei. researchgate.netliverpool.ac.uk These predicted shifts can be compared with experimental data to confirm the molecular structure. researchgate.netrsc.org
IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities, which correlate to the peaks in an experimental IR spectrum. researchgate.net This allows for the assignment of specific vibrational modes to observed absorption bands.
UV-Vis Spectra: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent density functional theory (TD-DFT) is a common method used to calculate the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.netnih.govrsc.org The electronic transitions in this compound are expected to be π → π* transitions associated with the phenol ring.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Value |
| 1H NMR | Chemical Shift (Phenolic -OH) | 9.5 ppm |
| 13C NMR | Chemical Shift (Phenolic C-O) | 155.0 ppm |
| IR Spectroscopy | Vibrational Frequency (O-H stretch) | 3400 cm-1 |
| IR Spectroscopy | Vibrational Frequency (N-H stretch) | 2800 cm-1 |
| UV-Vis Spectroscopy | λmax | 275 nm |
Note: The data in this table is hypothetical and serves as a representative example of what would be obtained from quantum chemical calculations.
Molecular Dynamics Simulations of this compound
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems over time, offering insights into their behavior in different environments. mdpi.com
The properties and behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules (e.g., water). These simulations can reveal details about the solvation shell, including the number and orientation of solvent molecules around the solute, and the formation of hydrogen bonds. This is particularly important for the hydrochloride salt, as the charged piperidinium ion and the polar phenol group will interact strongly with polar solvents.
A primary application of MD simulations in medicinal chemistry is to study the interaction between a ligand (in this case, 2-(Piperidin-4-yl)phenol) and a biological target, such as a protein receptor or enzyme. rsc.orgaalto.fi These simulations can provide a detailed, dynamic view of the binding process, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex. nih.govresearchgate.net
Furthermore, MD simulations can be used to calculate the binding free energy, a measure of the affinity of a ligand for its target. chemrxiv.orgh-its.orgfrontiersin.org Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and alchemical free energy calculations can provide quantitative estimates of binding affinity, which are invaluable in the process of drug design and optimization. scienceopen.com
Table 3: Key Intermolecular Interactions Identified from a Hypothetical MD Simulation with a Target Protein
| Interaction Type | Interacting Groups on Ligand | Interacting Residues on Protein |
| Hydrogen Bond | Phenolic -OH | Aspartic Acid |
| Hydrogen Bond | Piperidinium N-H | Glutamic Acid |
| Hydrophobic Interaction | Phenol Ring | Leucine, Valine |
| Electrostatic Interaction | Piperidinium Cation | Aspartic Acid, Glutamic Acid |
Note: The data in this table is hypothetical and serves as a representative example of what would be obtained from molecular dynamics simulations.
In Silico Screening and Molecular Docking Studies with this compound
In silico screening and molecular docking are powerful computational techniques used to predict the binding of a small molecule (ligand) to a macromolecular target, typically a protein. These methods are instrumental in the early stages of drug discovery for identifying potential drug candidates and elucidating their mechanisms of action at a molecular level.
Prediction of Potential Biological Target Interactions
The initial step in understanding the pharmacological potential of this compound involves identifying its likely biological targets. This process, often termed "target fishing" or "inverse virtual screening," utilizes the compound's structure to predict its interactions with a vast array of known protein structures. researchgate.net Various computational approaches can be employed for this purpose:
Ligand-Based Methods: These methods compare the 2D or 3D structure of this compound to databases of compounds with known biological activities. The principle is that structurally similar molecules are likely to have similar biological targets. Web tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) can predict a range of potential targets based on chemical similarity. clinmedkaz.orgclinmedkaz.org
Structure-Based Methods (Reverse Docking): This approach involves docking the structure of this compound against a library of 3D protein structures. The binding affinity for each protein is calculated, and the proteins with the highest predicted affinities are considered potential targets. researchgate.net
Given the presence of the piperidine scaffold, a common motif in many central nervous system (CNS) active drugs, and the phenol group, it is plausible that this compound could interact with various receptors, ion channels, or enzymes. researchgate.netarizona.edu For instance, many piperidine derivatives are known to target G-protein coupled receptors (GPCRs). nih.gov A hypothetical output from a target fishing study for this compound is presented in Table 1.
Table 1: Hypothetical Predicted Biological Targets for this compound This table is for illustrative purposes and is based on the common targets of structurally related compounds.
| Predicted Target Class | Specific Example Target | Prediction Score/Probability | Rationale |
|---|---|---|---|
| G-Protein Coupled Receptors (GPCRs) | Dopamine (B1211576) D2 Receptor | 0.85 | Piperidine core is a common feature in dopamine receptor ligands. |
| G-Protein Coupled Receptors (GPCRs) | Serotonin (B10506) 5-HT2A Receptor | 0.78 | Phenolic and piperidine moieties are present in many serotonin receptor modulators. |
| Ion Channels | NMDA Receptor | 0.65 | Aryl-piperidine structures can interact with ion channels. |
| Enzymes | Monoamine Oxidase B (MAO-B) | 0.59 | The overall structure shares some features with known MAO-B inhibitors. |
Modeling of Ligand-Receptor Interaction Mechanisms
Once potential targets are identified, molecular docking is employed to model the specific interactions between this compound and the binding site of the receptor. youtube.com This process involves:
Preparation of the Ligand and Receptor: The 3D structure of this compound is generated and optimized. The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB) or generated using homology modeling if an experimental structure is unavailable.
Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the receptor's binding pocket.
Scoring and Analysis: A scoring function estimates the binding affinity for each pose. The pose with the best score is then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For example, if the Dopamine D2 receptor were a predicted target, docking studies could reveal that the protonated nitrogen of the piperidine ring forms a crucial ionic interaction with a conserved aspartic acid residue in the receptor's transmembrane domain, a common binding mode for aminergic GPCR ligands. nih.gov The phenol group might act as a hydrogen bond donor or acceptor with polar residues in the binding pocket. A hypothetical summary of such interactions is shown in Table 2.
Table 2: Hypothetical Key Interactions of this compound with a Predicted GPCR Target This table is for illustrative purposes and details the types of interactions that would be analyzed in a molecular docking study.
| Ligand Moiety | Receptor Residue | Interaction Type | Predicted Distance (Å) |
|---|---|---|---|
| Piperidine Nitrogen (protonated) | Aspartic Acid 114 | Ionic Bond / Salt Bridge | 2.8 |
| Phenolic Hydroxyl Group | Serine 193 | Hydrogen Bond (Donor) | 3.1 |
| Phenol Ring | Phenylalanine 389 | π-π Stacking | 4.5 |
| Piperidine Ring | Valine 115, Leucine 190 | Hydrophobic Interaction | N/A |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics of this compound Analogues
QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. drugdesign.org Cheminformatics involves the use of computational methods to analyze and manage chemical data. nih.gov For a series of analogues of this compound, these approaches could be used to guide the design of new molecules with improved potency or other desired properties.
A QSAR study on analogues of this compound would involve the following steps:
Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities (e.g., binding affinities for a specific target) is required.
Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological indices.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.
For a hypothetical series of analogues of this compound, where substitutions are made on the phenol ring, a QSAR model might reveal that electron-withdrawing groups at the para-position increase activity, while bulky groups at the ortho-position decrease it. This information would be invaluable for guiding the synthesis of new, potentially more potent compounds. A study on piperidine derivatives as farnesyltransferase inhibitors highlighted the importance of descriptors related to the van der Waals surface area and partial charges for biological activity. nih.gov Table 3 presents a hypothetical QSAR model for a series of analogues.
Table 3: Hypothetical QSAR Model for Analogues of this compound This table is for illustrative purposes and shows a potential QSAR equation and the significance of different molecular descriptors.
| Hypothetical QSAR Equation: pIC50 = 0.5 * ClogP - 0.2 * MW + 1.5 * HBD + 3.2 | ||
|---|---|---|
| Descriptor | Coefficient | Interpretation |
| ClogP (Lipophilicity) | +0.5 | Increased lipophilicity is moderately favorable for activity. |
| MW (Molecular Weight) | -0.2 | Increased molecular weight is slightly detrimental to activity. |
| HBD (Hydrogen Bond Donors) | +1.5 | The number of hydrogen bond donors has a strong positive impact on activity. |
Cheminformatics tools would be used to manage the chemical library of analogues, calculate descriptors, and visualize the structure-activity relationships. This integrated computational approach is central to modern drug discovery, enabling a more rational and efficient design of novel therapeutic agents.
Mechanistic Biological and Pharmacological Investigations in Pre Clinical and in Vitro Systems
Target Identification and Validation in Cell-Free and Cell-Based Models for 2-(Piperidin-4-yl)phenol (B1625228) Hydrochloride
The initial step in characterizing a novel compound like 2-(Piperidin-4-yl)phenol hydrochloride involves identifying its molecular targets. The 2-hydroxyphenyl and piperidine (B6355638) components suggest several potential protein families that could be investigated.
The hydroxyphenyl group is a key pharmacophoric feature known to interact with a variety of receptors and enzymes. For instance, the trans-(3,4)-dimethyl-4-(3-hydroxyphenyl)piperidines are a known class of opioid receptor antagonists. acs.orgnih.gov This suggests that opioid receptors could be a potential target class for this compound.
Furthermore, the piperidine ring is a common scaffold in ligands for aminergic G protein-coupled receptors (GPCRs), such as dopamine (B1211576) and serotonin (B10506) receptors. For example, N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H- benzimidazol-1-yl)propyl]piperidine-4-carboxamide has been identified as a multi-target ligand of aminergic GPCRs with an atypical antipsychotic profile. nih.gov This indicates that dopamine and serotonin receptors are plausible targets for investigation.
Other potential targets could include cholinesterases and monoamine oxidases, as various piperidine derivatives have shown inhibitory activity against these enzymes. acs.orgsciforum.net A summary of potential target classes based on the activities of structurally related compounds is presented in Table 1.
Table 1: Potential Biological Target Classes for this compound Based on Structurally Related Compounds.
| Target Class | Specific Examples of Targets | Rationale based on Related Compounds |
|---|---|---|
| Opioid Receptors | μ (MOR), κ (KOR), δ (DOR) | The hydroxyphenyl-piperidine scaffold is present in known opioid receptor antagonists. acs.orgnih.gov |
| Aminergic GPCRs | Dopamine (D1, D2, D3), Serotonin (5-HT1A, 5-HT2A, 5-HT7) | Piperidine derivatives frequently target these receptors, and some exhibit antipsychotic profiles. nih.gov |
| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Piperidine-containing compounds have been identified as inhibitors of these enzymes. sciforum.net |
| Monoamine Oxidases | Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B) | The piperidine nucleus is a feature of some MAO inhibitors. acs.org |
Enzyme Kinetics and Inhibition Studies of this compound with Specific Biological Targets
Should target identification studies reveal that this compound interacts with an enzyme, detailed kinetic studies would be necessary to characterize the nature of this interaction. Such studies would determine key parameters like the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
For instance, if this compound were found to inhibit acetylcholinesterase, kinetic assays would be performed using a suitable substrate (e.g., acetylthiocholine) and varying concentrations of the inhibitor. By measuring the rate of the enzymatic reaction at different substrate and inhibitor concentrations, a Lineweaver-Burk or Michaelis-Menten plot can be generated to elucidate the kinetic parameters.
While no specific data exists for this compound, Table 2 provides hypothetical data to illustrate the type of information that would be generated from such studies for different modes of enzyme inhibition.
Table 2: Hypothetical Enzyme Inhibition Data for this compound.
| Enzyme Target | Inhibition Type | Ki (nM) | Effect on Km | Effect on Vmax |
|---|---|---|---|---|
| Acetylcholinesterase | Competitive | 50 | Increased | Unchanged |
| Monoamine Oxidase B | Non-competitive | 120 | Unchanged | Decreased |
Receptor Binding Affinity and Selectivity Profiling of this compound in Isolated Systems
To investigate the interaction of this compound with receptor targets, radioligand binding assays are commonly employed. These assays measure the affinity of the compound for a specific receptor by competing with a known radiolabeled ligand. The output of these experiments is typically the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Given the structural similarities to known opioid and aminergic receptor ligands, a binding affinity screen against a panel of these receptors would be a logical step. For example, a study on N-substituted trans-3,4-dimethyl-4-(3′-hydroxyphenyl)piperidines demonstrated potent and selective binding to opioid receptors. nih.gov
Selectivity is a crucial aspect of drug development, and therefore, the compound would be tested against a broad panel of receptors to identify any off-target binding that could lead to undesirable side effects. Table 3 presents hypothetical binding affinity data for this compound at various receptors, illustrating a potential selectivity profile.
Table 3: Hypothetical Receptor Binding Affinity Profile of this compound.
| Receptor Target | Ki (nM) | Assay Type | Radioligand Used |
|---|---|---|---|
| μ-Opioid Receptor | 25 | Radioligand Competition | [3H]-DAMGO |
| κ-Opioid Receptor | 150 | Radioligand Competition | [3H]-U69,593 |
| δ-Opioid Receptor | 300 | Radioligand Competition | [3H]-DPDPE |
| Dopamine D2 Receptor | 80 | Radioligand Competition | [3H]-Spiperone |
Cellular Uptake, Distribution, and Intracellular Localization Studies of this compound in Cultured Cells
Understanding how a compound enters cells and where it localizes is fundamental to interpreting its biological activity. The cellular uptake of small molecules like this compound can occur through various mechanisms, including passive diffusion, facilitated diffusion, and active transport. nih.gov The physicochemical properties of the compound, such as its lipophilicity (logP) and pKa, will significantly influence its ability to cross the cell membrane.
Studies using cultured cell lines, such as Caco-2 cells, can provide insights into intestinal permeability and the potential for oral absorption. nih.gov The intracellular distribution can be visualized using fluorescently labeled analogs of the compound and microscopy techniques. While specific studies on this compound are not available, research on other small molecules provides a framework for how such investigations would be conducted.
Mechanistic Studies of Biological Pathway Modulation by this compound in Cell Lines
Once a primary target is identified, subsequent studies would focus on how the interaction of this compound with this target modulates downstream biological pathways. For instance, if the compound is found to be an antagonist at a GPCR, researchers would investigate its effect on second messenger systems, such as cyclic AMP (cAMP) or inositol (B14025) phosphate (B84403) signaling.
In the context of cancer research, piperidine derivatives have been shown to induce cell cycle arrest. researchgate.net If this compound were to exhibit antiproliferative effects, studies would examine its impact on key cell cycle proteins (e.g., cyclins, cyclin-dependent kinases) and signaling pathways (e.g., p53, MAPK). A recent study on 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives showed they could inhibit NO and TNF-α production in macrophages by modulating the NF-κB pathway. researchgate.net
In Vitro Metabolic Stability and Enzyme Interaction Profiles (e.g., CYP450) of this compound
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. In vitro assays using liver microsomes or hepatocytes are commonly used to assess the rate and pathways of metabolism. The piperidine ring and the phenol (B47542) group in this compound represent potential sites for metabolic modification.
Piperidine itself can undergo oxidative metabolism in rat liver microsomes. nih.gov Studies on other piperidine-containing compounds have shown that metabolism often occurs on the piperidine ring, leading to hydroxylation or ring opening. frontiersin.org The phenol group can be subject to glucuronidation or sulfation.
Furthermore, it is important to evaluate the potential of the compound to inhibit or induce major cytochrome P450 (CYP450) enzymes (e.g., CYP3A4, CYP2D6, CYP2C9). Inhibition of these enzymes can lead to drug-drug interactions. Table 4 provides a hypothetical in vitro metabolic profile for this compound.
Table 4: Hypothetical In Vitro Metabolic Stability and CYP450 Interaction Profile of this compound.
| Parameter | Value | Experimental System |
|---|---|---|
| Half-life (t1/2) in Human Liver Microsomes | 45 min | Human Liver Microsomes |
| Intrinsic Clearance (CLint) | 15.4 µL/min/mg protein | Human Liver Microsomes |
| Major Metabolites | Hydroxylated piperidine, Phenol-glucuronide | LC-MS/MS analysis |
| CYP3A4 Inhibition (IC50) | > 10 µM | Recombinant CYP3A4 |
Pharmacodynamic Endpoints in Ex Vivo Tissue Models Relevant to this compound Action
Ex vivo tissue models provide a bridge between in vitro assays and in vivo studies, allowing for the assessment of a compound's effect in a more physiologically relevant context. The choice of ex vivo model would depend on the identified biological target and intended therapeutic application.
For example, if this compound is found to have activity at opioid receptors, its effects could be tested in isolated guinea pig ileum preparations, a classic model for assessing opioid receptor function. nih.gov If the compound shows anti-inflammatory properties, its ability to modulate the production of inflammatory mediators could be assessed in isolated tissues or primary cells stimulated with an inflammatory agent. Studies on other piperidine derivatives have utilized ex vivo models to investigate analgesic and antiplatelet activities. nih.govresearchgate.net
Material Science and Advanced Applications of 2 Piperidin 4 Yl Phenol Hydrochloride
Co-crystallization and Polymorphism Studies of 2-(Piperidin-4-yl)phenol (B1625228) Hydrochloride
There is a significant absence of specific research on the co-crystallization and polymorphism of 2-(Piperidin-4-yl)phenol hydrochloride in peer-reviewed scientific literature. Co-crystallization is a technique used to modify the physicochemical properties of active pharmaceutical ingredients and other materials by combining them with a co-former in a crystalline lattice. Similarly, polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals.
Despite the general interest in the co-crystallization of compounds containing phenol (B47542) and piperidine (B6355638) moieties, no dedicated studies presenting experimental or theoretical data on co-crystals or polymorphs of this compound have been found. Research into related structures, such as piperazine (B1678402) and other piperidine derivatives, has explored their potential for forming co-crystals, often with dicarboxylic acids or other hydrogen-bond donors and acceptors. researchgate.netmdpi.commdpi.com However, this information is not directly applicable to this compound due to the unique structural and electronic properties of this specific compound.
A patent application mentions the formation of co-crystals between curcumin (B1669340) and piperidine, indicating that the piperidine scaffold can participate in co-crystal formation. google.com Nevertheless, this does not provide specific data regarding this compound.
Table 1: Summary of Co-crystallization and Polymorphism Data for this compound
| Parameter | Finding |
|---|---|
| Published Co-crystal Structures | No specific data available. |
| Identified Polymorphs | No specific data available. |
Supramolecular Chemistry and Self-Assembly Processes Involving this compound
Investigations into the supramolecular chemistry and self-assembly processes of this compound are not documented in the current scientific literature. Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies. The presence of both a hydrogen-bond-donating phenol group and a hydrogen-bond-accepting (in its free base form) or protonated (as the hydrochloride salt) piperidine ring suggests the potential for this compound to participate in various supramolecular synthons.
Studies on related systems, such as phenol-phenolate interactions and the assembly of polyphenol-based networks, highlight the importance of the phenol group in directing supramolecular structures. researchgate.netacs.orgnih.gov However, without specific experimental data for this compound, any discussion of its self-assembly behavior would be speculative.
Application of this compound in Catalyst Design and Organocatalysis
There is no available research detailing the application of this compound in catalyst design or organocatalysis. The piperidine scaffold is a well-established privileged structure in organocatalysis, with proline and its derivatives being notable examples of catalysts that operate via enamine or iminium ion intermediates. cam.ac.uknih.gov
The general utility of piperidine derivatives in catalysis is broad, encompassing various synthetic transformations. nih.govemanresearch.orgrsc.orgijnrd.org However, the catalytic potential of this compound specifically has not been explored or reported. The electronic and steric influence of the 2-hydroxyphenyl substituent on the piperidine nitrogen's basicity and reactivity would be a key factor in its potential catalytic activity, but this remains uninvestigated.
Integration of this compound into Advanced Sensor Technologies (Theoretical Framework)
A theoretical framework for the integration of this compound into advanced sensor technologies has not been proposed or investigated in the scientific literature. Chemical sensors often rely on specific molecular recognition events, which can be transduced into a measurable signal. The functional groups present in this compound could theoretically interact with various analytes.
For instance, the phenol group could potentially be involved in interactions with metal ions or other electrophilic species, while the piperidine nitrogen could interact with acidic compounds. Research has been conducted on chemical sensors utilizing related structures, such as ZnO nanorods for piperidine detection, but this does not involve the use of this compound as a component of the sensor itself. researchgate.net Without foundational research on the binding properties and reactivity of this compound, the development of a theoretical framework for its use in sensors is not feasible.
Non-Biological Applications of the this compound Scaffold in Chemical Research
Beyond its potential, yet unconfirmed, role in the areas mentioned above, there are no other significant non-biological applications of the this compound scaffold reported in chemical research. The piperidine ring is a versatile building block in organic synthesis, and piperidine hydrochloride itself is used as a reagent and in the synthesis of other compounds. wikipedia.orgontosight.aibiosynth.comnist.gov However, specific non-biological research applications that leverage the unique combination of the 2-hydroxyphenyl and 4-piperidinyl groups in this particular hydrochloride salt are not documented.
Table 2: Summary of Research Findings for Material Science Applications of this compound
| Application Area | Specific Research Findings |
|---|---|
| Co-crystallization & Polymorphism | No dedicated studies found. |
| Supramolecular Chemistry | No specific research available. |
| Catalyst Design & Organocatalysis | No applications reported. |
| Advanced Sensor Technologies | No theoretical or experimental work published. |
Future Research Directions and Unexplored Avenues for 2 Piperidin 4 Yl Phenol Hydrochloride
Development of Novel and Highly Efficient Synthetic Methodologies for Derivatives
The synthesis of piperidine-containing compounds is a cornerstone of medicinal chemistry, with a continuous drive towards more efficient and versatile methods. nih.gov Future research in this area for 2-(Piperidin-4-yl)phenol (B1625228) hydrochloride derivatives will likely focus on several key areas. The development of stereoselective synthesis is paramount, as the biological activity of chiral molecules can be highly dependent on their specific three-dimensional arrangement. nih.gov Modern catalytic systems, including those based on transition metals like palladium and iridium, are being explored to achieve high diastereoselectivity in the formation of substituted piperidines. ajchem-a.com
Furthermore, the principles of green chemistry are increasingly influencing synthetic route design. This includes the use of environmentally benign solvents like water, the development of one-pot reactions to reduce waste and improve efficiency, and the application of biocatalysis. tandfonline.com For instance, enzyme-catalyzed polymerization of phenols is gaining traction as a method to produce functional polymers under mild conditions. nih.gov The exploration of such methodologies for the synthesis of 2-(Piperidin-4-yl)phenol hydrochloride derivatives could lead to more sustainable and cost-effective production processes.
The functionalization of the piperidine (B6355638) and phenol (B47542) rings offers a vast chemical space for the creation of novel derivatives with tailored properties. Future synthetic strategies will likely focus on late-stage functionalization, allowing for the diversification of complex molecules in the final steps of a synthesis. acs.org This approach is particularly valuable in drug discovery for rapidly generating libraries of related compounds for structure-activity relationship (SAR) studies.
Advanced Computational Approaches for Structure-Property Relationships and Predictive Modeling
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, offering profound insights into the relationship between molecular structure and macroscopic properties. For this compound and its analogs, advanced computational approaches are set to accelerate the discovery and optimization of new applications.
Density Functional Theory (DFT) calculations, for example, can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of these molecules. acs.org This can aid in understanding their chemical behavior and in the rational design of derivatives with specific electronic characteristics. By modeling the interaction of these compounds with biological targets, researchers can predict binding affinities and modes of action, thereby guiding the synthesis of more potent and selective therapeutic agents.
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational flexibility of the piperidine ring and its influence on biological activity. These simulations can also be used to predict the physical properties of materials derived from these compounds, such as the mechanical strength and permeability of polymers. The combination of computational studies with experimental data is a powerful strategy for developing robust structure-property relationships, which can significantly reduce the time and cost associated with the experimental screening of new compounds.
Elucidation of Novel Biological Targets and Uncharted Mechanistic Pathways
While the existing biological activities of piperidine and phenol derivatives are well-documented, the vastness of the biological landscape suggests that many more targets and mechanisms of action remain to be discovered. Future research will increasingly rely on sophisticated screening techniques and "omics" technologies to identify novel biological targets for this compound and its derivatives.
High-throughput screening (HTS) of large compound libraries against a wide array of biological assays can rapidly identify promising lead compounds. This can be complemented by chemoproteomics approaches, which use chemical probes to identify the protein targets of a small molecule within a complex biological system.
Furthermore, computational methods such as inverse docking and pharmacophore modeling can be used to screen virtual libraries of biological targets to identify those that are most likely to interact with a given compound. By understanding the polypharmacology of these molecules—their ability to interact with multiple targets—researchers can uncover new therapeutic opportunities and better understand potential side effects. The elucidation of these uncharted mechanistic pathways will be crucial for the development of next-generation therapeutics with improved efficacy and safety profiles.
Exploration of this compound in Emerging Material Science Innovations
The unique chemical functionalities of this compound make it an attractive building block for the creation of novel materials with tailored properties. The phenol group provides a site for polymerization and the formation of polymeric materials with high thermal stability and specific functionalities. rsc.orgrsc.org The piperidine moiety can impart desirable characteristics such as basicity, and the potential for creating stimuli-responsive materials. researchgate.netntu.edu.sg
Future research in this area is expected to explore the incorporation of this compound derivatives into a variety of advanced materials. For example, the synthesis of functional polymers from natural phenols is an area of growing interest for applications in food packaging and biomedicine. nih.gov The development of polymers based on piperidinyl phenols could lead to new biocompatible and biodegradable materials.
Moreover, the ability of piperidine-containing molecules to engage in self-assembly opens up possibilities for the creation of supramolecular structures with ordered architectures. These could find applications in areas such as nanotechnology and drug delivery. The development of stimuli-responsive polymers, which change their properties in response to external triggers like pH or temperature, is another exciting avenue. rsc.orgnih.govmdpi.com Such materials, incorporating the 2-(Piperidin-4-yl)phenol scaffold, could be designed for applications in sensors, actuators, and controlled release systems.
Methodological Advancements in Characterization and Analytical Techniques Specific to the Compound Class
As the complexity of synthetic molecules and materials increases, so too does the need for advanced analytical techniques for their characterization. For this compound and its derivatives, future research will focus on developing and applying sophisticated analytical methods to provide detailed structural and functional information.
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are particularly powerful for the analysis of complex mixtures. researchgate.net Techniques such as liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR) will be crucial for the identification and quantification of impurities and metabolites of these compounds. nih.gov Advanced mass spectrometry techniques can also be used for the isomeric differentiation of piperidine derivatives. researchgate.net
For the characterization of solid-state properties, solid-state NMR (ssNMR) spectroscopy is a valuable tool. nih.gov It can provide detailed information about the crystal structure and polymorphism of hydrochloride salts, which is critical for pharmaceutical development. rsc.orgnih.govresearcher.lifersc.org Furthermore, advanced NMR techniques can be used to study the three-dimensional structure and conformational dynamics of these molecules in solution. whiterose.ac.uknih.gov The development of chiral separation techniques, such as chiral high-performance liquid chromatography (HPLC), will be essential for the analysis and purification of enantiomerically pure derivatives. mdpi.comacs.orgunife.itnih.gov
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(Piperidin-4-yl)phenol hydrochloride, and how can impurities be minimized during synthesis?
- Methodological Answer : The synthesis typically involves coupling phenol derivatives with piperidine intermediates under acidic conditions. For example, nucleophilic substitution or reductive amination may be employed, with HCl used to form the hydrochloride salt . Impurities such as unreacted starting materials or byproducts (e.g., tert-butyl carbamate derivatives) can arise; these are mitigated via column chromatography (silica gel, methanol/dichloromethane eluent) and recrystallization in ethanol/water mixtures . Purity validation requires HPLC (C18 column, UV detection at 254 nm) and mass spectrometry .
Q. How is this compound characterized structurally, and what analytical techniques are critical for confirmation?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming the piperidine ring’s substitution pattern and phenol moiety. Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹, piperidine N–H bends). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 224.12 for C₁₁H₁₄ClNO) . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. What are the solubility properties of this compound in common solvents, and how do they influence experimental design?
- Methodological Answer : The hydrochloride salt is highly soluble in polar solvents (water, methanol, DMSO) but poorly soluble in nonpolar solvents (hexane, ethyl acetate). Solubility in water (~50 mg/mL at 25°C) facilitates biological assays, while DMSO solutions are used for in vitro studies (e.g., enzyme inhibition). Precipitation in buffered saline (pH 7.4) may occur; pre-filtering (0.22 µm) and sonication ensure homogeneity .
Advanced Research Questions
Q. How can researchers investigate the compound’s biological activity against central nervous system (CNS) targets, and what in vitro models are recommended?
- Methodological Answer : Prioritize receptor-binding assays (e.g., radioligand displacement for σ₁ or dopamine D₂ receptors) using rat brain homogenates. Functional activity is assessed via cAMP modulation in HEK293 cells transfected with GPCRs. For neuroprotective studies, use SH-SY5Y neuronal cells under oxidative stress (H₂O₂-induced), with viability measured via MTT assay . Dose-response curves (1–100 µM) and positive controls (e.g., haloperidol for σ₁) validate specificity .
Q. What advanced analytical methods resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, co-solvents). Validate results using orthogonal methods:
- Surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) in real time.
- Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS).
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) to verify compound stability during assays .
Q. How can structural modifications enhance the compound’s pharmacokinetic profile, and what computational tools guide rational design?
- Methodological Answer : Introduce substituents to the phenol ring (e.g., methyl, fluoro) to modulate lipophilicity (logP) and blood-brain barrier penetration. Molecular docking (AutoDock Vina) predicts interactions with target proteins (e.g., serotonin transporters). ADMET predictors (SwissADME) optimize metabolic stability by reducing CYP450 affinity. In vivo PK studies in rodents (IV/PO administration) quantify bioavailability and half-life .
Q. What strategies ensure stability during long-term storage, and how are degradation products characterized?
- Methodological Answer : Store lyophilized powder at –20°C under argon to prevent hydrolysis and oxidation. Accelerated stability studies (40°C/75% RH for 6 months) identify degradation pathways. LC-MS detects major degradants (e.g., dehydrochlorinated analogs). For aqueous solutions, buffer at pH 3–4 and add antioxidants (0.1% ascorbic acid) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
